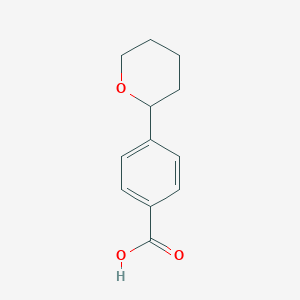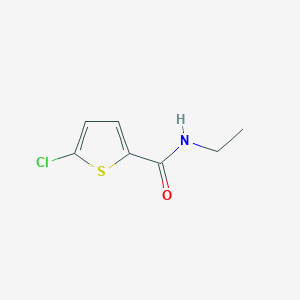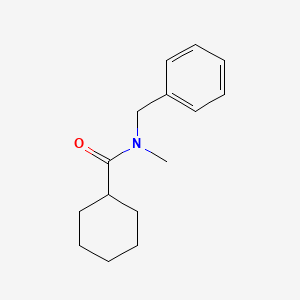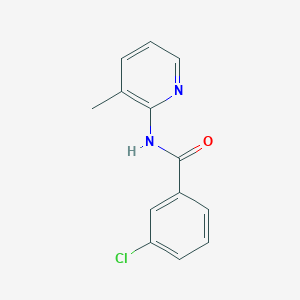
1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been studied extensively for its effects on the central nervous system.
科学的研究の応用
MCPP has been studied for its effects on various aspects of the central nervous system, including mood, cognition, and behavior. It has been used in animal models to study anxiety, depression, and addiction. In humans, 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine has been used in clinical research to study the effects of serotonin on mood and behavior. It has also been used in studies of the neurobiology of eating disorders and schizophrenia.
作用機序
MCPP acts as a non-selective serotonin receptor agonist, meaning that it activates multiple subtypes of serotonin receptors in the brain. This leads to an increase in serotonin neurotransmission, which is thought to be responsible for the drug's psychoactive effects. 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine has also been shown to have some affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine are complex and not fully understood. Studies have shown that 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine can cause changes in brain activity, including alterations in regional blood flow and glucose metabolism. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The physiological effects of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine include changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine in lab experiments is its well-established synthesis method and pharmacological profile. This makes it a reliable tool for studying the effects of serotonin on the brain and behavior. However, the psychoactive effects of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine can also be a limitation, as they may confound the results of experiments. Additionally, 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine has been shown to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine. One area of interest is the role of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine in the neurobiology of eating disorders, as it has been shown to affect appetite and food intake in animal models. Another area of interest is the use of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine as a tool for studying the role of serotonin in mood and behavior in humans. Additionally, there is ongoing research into the development of novel compounds that target specific subtypes of serotonin receptors, which may have advantages over non-selective agonists like 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine.
合成法
The synthesis of 1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine involves the reaction of 3-chlorophenylpiperazine with methylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography. This synthesis method has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-7-5-13(6-8-14)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZRRKVCHHRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(methylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)



![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)




